(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
Overview
Description
(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride is a chiral compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.826 g/mol . This compound is known for its applications in research and development, particularly in the fields of chemistry and biology.
Scientific Research Applications
(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
It’s common for similar compounds to influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The effects are typically observed as changes in cellular processes or functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and how stable it is in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the reaction of N-benzyl glycine ethyl ester with (S)-epichlorohydrin to yield a chlorohydrin intermediate. This intermediate is then converted to an amino epoxide using potassium carbonate in DMF at elevated temperatures . The key step involves the intramolecular oxirane ring opening, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
- (2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
- (2S,4R)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
Uniqueness
The uniqueness of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride lies in its specific stereochemistry, which can result in distinct biological and chemical properties compared to its stereoisomers. This makes it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
(2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H/t13-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSBMWIJMJQNKE-YNDBEVAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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